[1-Methyl-5-phenylsulfanyl-3-(trifluoromethyl)pyrazol-4-yl]methyl 4-chlorobenzoate
Description
The compound [1-Methyl-5-phenylsulfanyl-3-(trifluoromethyl)pyrazol-4-yl]methyl 4-chlorobenzoate is a pyrazole derivative featuring a trifluoromethyl group at position 3, a phenylsulfanyl moiety at position 5, and a 4-chlorobenzoate ester linked via the methyl group at position 4. The trifluoromethyl group enhances metabolic stability and lipophilicity, while the phenylsulfanyl and 4-chlorobenzoate groups contribute to electronic and steric effects, influencing binding interactions and solubility . Structural characterization of such compounds often employs X-ray diffraction and computational tools like SHELX for refinement and ORTEP-3 for visualization .
Properties
IUPAC Name |
[1-methyl-5-phenylsulfanyl-3-(trifluoromethyl)pyrazol-4-yl]methyl 4-chlorobenzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H14ClF3N2O2S/c1-25-17(28-14-5-3-2-4-6-14)15(16(24-25)19(21,22)23)11-27-18(26)12-7-9-13(20)10-8-12/h2-10H,11H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XEPKODZVPPBZHA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=C(C(=N1)C(F)(F)F)COC(=O)C2=CC=C(C=C2)Cl)SC3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H14ClF3N2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
426.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Mode of Action
Without specific information on the compound’s target, it’s challenging to describe its exact mode of action. Based on its chemical structure, it’s plausible that the compound could form covalent bonds with its target, leading to changes in the target’s function.
Pharmacokinetics
Therefore, its impact on bioavailability is currently unknown.
Action Environment
Environmental factors can significantly influence a compound’s action, efficacy, and stability. Factors such as pH, temperature, and the presence of other molecules can affect how a compound interacts with its target. Specific information on how these factors influence the action of [1-methyl-5-phenylsulfanyl-3-(trifluoromethyl)pyrazol-4-yl]methyl 4-chlorobenzoate is currently unavailable.
Biological Activity
The compound [1-Methyl-5-phenylsulfanyl-3-(trifluoromethyl)pyrazol-4-yl]methyl 4-chlorobenzoate is a pyrazole derivative that has garnered interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its synthesis, mechanism of action, and its effects on various biological systems.
- Molecular Formula : C19H15ClF3N3O2S
- Molecular Weight : 441.85 g/mol
- CAS Number : 318239-51-9
- Melting Point : 45–46 °C
Synthesis
The synthesis of this compound typically involves the reaction of 1-methyl-5-(phenylthio)-3-(trifluoromethyl)-1H-pyrazole with 4-chlorobenzoic acid derivatives under specific conditions to yield the desired ester product. The reaction conditions often include the use of coupling agents and solvents that facilitate the formation of the ester bond.
Anticancer Activity
Recent studies have indicated that pyrazole derivatives exhibit significant antiproliferative effects against various cancer cell lines. For instance, compounds similar to this compound have shown IC50 values in the low micromolar range against pancreatic cancer cell lines, suggesting potent anticancer properties.
| Cell Line | IC50 (µM) |
|---|---|
| BxPC-3 | 0.051 |
| Panc-1 | 0.066 |
| WI38 (normal cells) | 0.36 |
These findings suggest that while the compound is effective against cancer cells, it exhibits lower toxicity towards normal human cells, indicating a degree of selectivity that is desirable in anticancer drug development.
The proposed mechanism of action for pyrazole derivatives involves DNA intercalation , which disrupts the replication process in cancer cells. The planar structure of these compounds facilitates their insertion between DNA base pairs, leading to inhibition of DNA synthesis and ultimately cell death.
Additional Biological Activities
In addition to anticancer properties, pyrazole derivatives have been studied for their potential antimicrobial and anti-inflammatory activities:
- Antimicrobial Activity : Certain analogs have demonstrated effective antibacterial properties against strains such as Staphylococcus aureus and E. coli, with minimum inhibitory concentrations (MIC) indicating effectiveness at low concentrations.
- Anti-inflammatory Effects : Some studies suggest that these compounds can modulate inflammatory pathways, potentially offering therapeutic benefits in conditions characterized by excessive inflammation.
Case Studies
- Case Study on Anticancer Efficacy : A study published in a peer-reviewed journal demonstrated that a related pyrazole compound exhibited significant cytotoxicity against multiple cancer cell lines with a mechanism involving apoptosis induction and cell cycle arrest.
- Antimicrobial Testing : Another investigation assessed the antibacterial efficacy of various pyrazole derivatives, including this compound, revealing promising results against resistant bacterial strains.
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural Features and Substituent Effects
The following table summarizes key structural differences and similarities between the target compound and analogs from the literature:
Key Observations:
Trifluoromethyl Group : Present in all compounds, this group enhances lipophilicity and resistance to oxidative metabolism.
Chloro Substituents : The position (para vs. meta) affects electronic distribution. Para-substituted chlorobenzoate (target) may exhibit stronger dipole interactions compared to meta-substituted analogs .
Functional Groups: Ester vs. Benzoyl: The target’s 4-chlorobenzoate ester likely improves membrane permeability over the benzoyl group in ’s compound, which may reduce solubility due to higher hydrophobicity . Aldehyde vs.
Q & A
Q. What are the key synthetic routes for preparing [1-Methyl-5-phenylsulfanyl-3-(trifluoromethyl)pyrazol-4-yl]methyl 4-chlorobenzoate?
The synthesis typically involves multi-step reactions starting with pyrazole core formation, followed by functionalization. Critical steps include:
- Step 1: Condensation of hydrazine derivatives with β-ketoesters or trifluoromethyl ketones to form the pyrazole ring.
- Step 2: Sulfur-based nucleophilic substitution (e.g., introducing phenylsulfanyl groups via thiols or disulfides).
- Step 3: Esterification with 4-chlorobenzoyl chloride under basic conditions (e.g., triethylamine in anhydrous THF) .
Reaction conditions (temperature, solvent, catalysts) must be optimized for yield and purity. Analytical techniques like TLC and HPLC are used to monitor progress .
Q. How is the compound structurally characterized in academic research?
Common methods include:
- X-ray crystallography: Resolves bond lengths, angles, and stereochemistry. For example, analogous pyrazole oxime esters were analyzed using SHELX software for refinement .
- Spectroscopy:
- NMR: Assigns proton environments (e.g., trifluoromethyl groups show distinct signals).
- FT-IR: Confirms ester carbonyl stretches (~1700 cm) and sulfanyl C–S bonds (~650 cm) .
- Mass spectrometry: Validates molecular weight (m/z 469.38 for [M+H]) .
Q. What pharmacological properties justify further investigation of this compound?
Pyrazole derivatives are studied for:
- Anti-inflammatory/analgesic activity: The trifluoromethyl group enhances metabolic stability, while the 4-chlorobenzoate moiety may modulate COX-2 inhibition .
- Antitumor potential: Sulfanyl and chlorophenyl groups promote interactions with kinase targets (e.g., EGFR or VEGFR) .
In vitro assays (e.g., MTT for cytotoxicity) and molecular docking are used to validate hypotheses .
Advanced Questions
Q. What challenges arise in optimizing reaction yields during synthesis, and how are they addressed?
Key challenges include:
- Steric hindrance: Bulky substituents (e.g., trifluoromethyl, phenylsulfanyl) reduce nucleophilic substitution efficiency. Solutions: Use polar aprotic solvents (DMF, DMSO) to enhance reactivity .
- By-product formation: Competing ester hydrolysis or oxidation. Mitigation: Employ inert atmospheres (N) and low-temperature esterification .
Table 1: Optimization Parameters for Step 3 (Esterification)
| Parameter | Optimal Condition | Yield Improvement |
|---|---|---|
| Solvent | Dry THF | 15% |
| Catalyst | DMAP | 20% |
| Temperature | 0–5°C | 10% |
Q. How can researchers resolve contradictions in pharmacological data across studies?
Discrepancies (e.g., varying IC values) may stem from:
- Assay variability: Standardize protocols (e.g., cell line selection, incubation time).
- Structural analogs: Subtle differences (e.g., 4-chlorophenyl vs. 3-chlorophenyl substituents) alter bioactivity. Compare crystallographic data to confirm structural integrity .
Statistical approach: Meta-analysis of dose-response curves and Hill slopes to identify outliers .
Q. What computational strategies support the design of derivatives with enhanced activity?
- Docking studies: Use PyMOL or AutoDock to model interactions with targets (e.g., COX-2 active site). The trifluoromethyl group’s electronegativity improves binding affinity .
- QSAR modeling: Correlate substituent properties (Hammett σ constants) with bioactivity. For example, electron-withdrawing groups (Cl, CF) enhance stability and target engagement .
- MD simulations: Assess conformational stability of the ester linkage under physiological conditions .
Q. How does the compound’s stability under varying pH and temperature conditions impact formulation studies?
- pH stability: The ester bond is prone to hydrolysis in acidic/basic environments. Accelerated stability testing (e.g., 40°C/75% RH) identifies degradation products via HPLC-MS .
- Thermal stability: DSC/TGA analysis reveals melting points (~150–160°C) and decomposition thresholds, guiding storage conditions .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
